

The Genesis of a Key Synthetic Building Block: Diethyl 2-(4-nitrophenyl)malonate

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Compound of Interest

Compound Name: Diethyl 2-(4-nitrophenyl)malonate

Cat. No.: B082213

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A comprehensive overview of the historical synthesis and physicochemical properties of **Diethyl 2-(4-nitrophenyl)malonate**, a pivotal intermediate in the development of novel therapeutics and functional materials.

This technical guide delves into the discovery and seminal synthesis of **Diethyl 2-(4-nitrophenyl)malonate**, offering researchers, scientists, and drug development professionals a detailed resource on this critical chemical entity. While the precise moment of its first discovery remains archived within the extensive historical chemical literature, its synthesis is rooted in the foundational principles of nucleophilic aromatic substitution, a cornerstone of organic chemistry.

The presence of the strongly electron-withdrawing nitro group on the phenyl ring activates it towards nucleophilic attack by the diethyl malonate anion. This activation is a classic example of how electronic effects can be harnessed to achieve otherwise challenging carbon-carbon bond formations. Early preparations of this and similar compounds likely relied on the reaction of a 4-nitrohalobenzene with diethyl malonate in the presence of a base.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **Diethyl 2-(4-nitrophenyl)malonate**, providing a baseline for its identification and characterization.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₅ NO ₆	
Molecular Weight	281.26 g/mol	
Melting Point	58-59 °C	[1]
Appearance	Pale yellow crystalline solid	
CAS Number	10565-13-6	

Further spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR, would be included here as it becomes available from definitive sources.

The First Synthesis: A Historical Perspective

The initial synthesis of **Diethyl 2-(4-nitrophenyl)malonate** is understood to proceed via a nucleophilic aromatic substitution (S_NAr) reaction. This pathway leverages the electron-deficient nature of the aromatic ring in 4-substituted nitroaromatics.

Experimental Protocol: A Generalized Historical Synthesis

The following protocol is a representation of the likely historical method for the first synthesis of **Diethyl 2-(4-nitrophenyl)malonate**, based on established chemical principles of the late 19th and early 20th centuries.

Objective: To synthesize **Diethyl 2-(4-nitrophenyl)malonate** via the reaction of a suitable 4-nitro-substituted benzene derivative with diethyl malonate.

Materials:

- 4-Nitrochlorobenzene (or other suitable 4-nitrohalobenzene)
- Diethyl malonate
- Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol)

- Absolute ethanol
- Diethyl ether
- Dilute hydrochloric acid
- Anhydrous sodium sulfate

Procedure:

- **Preparation of the Nucleophile:** A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in an excess of absolute ethanol under anhydrous conditions.
- **Formation of the Malonate Anion:** To the freshly prepared sodium ethoxide solution, diethyl malonate is added dropwise with stirring. This results in the formation of the diethyl malonate carbanion, a potent nucleophile.
- **Nucleophilic Aromatic Substitution:** The solution of the diethyl malonate anion is then treated with 4-nitrochlorobenzene. The reaction mixture is heated under reflux for several hours to facilitate the substitution reaction.
- **Work-up and Isolation:** After the reaction is complete, the solvent (ethanol) is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is acidified with dilute hydrochloric acid to neutralize any remaining base. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
- **Purification:** The crude product is obtained by evaporation of the diethyl ether. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals of **Diethyl 2-(4-nitrophenyl)malonate**.

Synthesis Workflow

The logical flow of the historical synthesis is depicted in the following diagram:

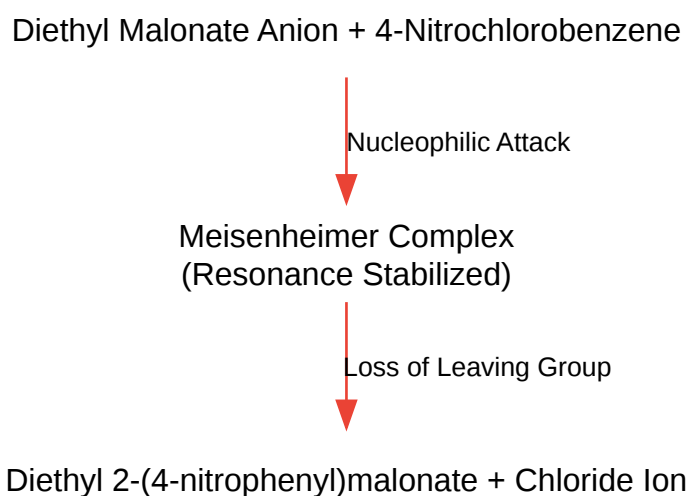


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A flowchart illustrating the generalized historical synthesis of **Diethyl 2-(4-nitrophenyl)malonate**.

Signaling Pathway of the Key Reaction

The core of the synthesis is the nucleophilic aromatic substitution reaction. The mechanism involves the attack of the diethyl malonate anion on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group yields the final product.



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References

- 1. BJOC - Search Results [beilstein-journals.org]
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